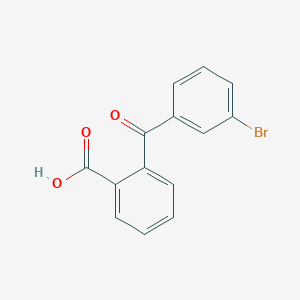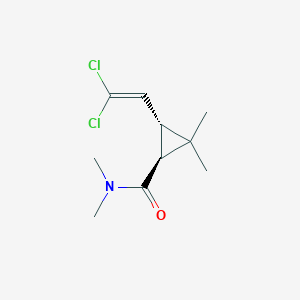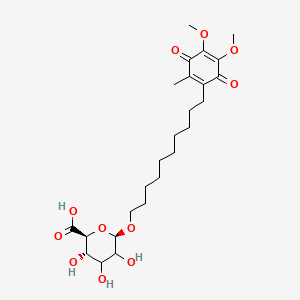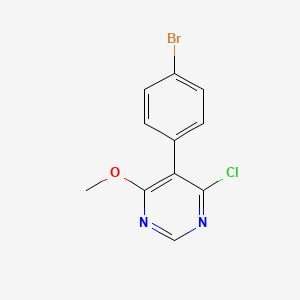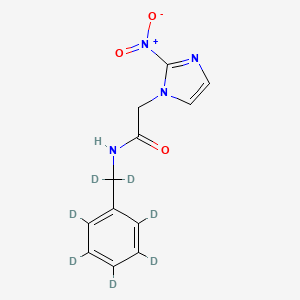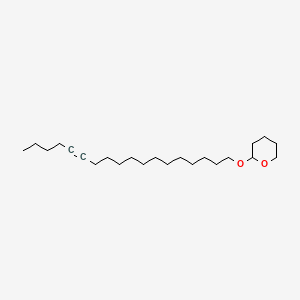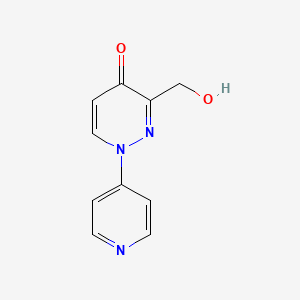![molecular formula C25H34O6Si B13863483 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv (ZCI) is a complex organic compound that belongs to the class of heterocyclic compounds It features a dioxolane ring fused to a pyran ring, with a galactopyranose derivative attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) typically involves multiple steps. One common approach is the protection of the hydroxyl groups of galactopyranose, followed by the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the galactopyranose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) involves its interaction with specific molecular targets. The dioxolane and pyran rings can interact with enzymes and receptors, modulating their activity. The galactopyranose derivative may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: An intermediate in the synthesis of cardiotonic agents.
Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester: A related compound used in organic synthesis.
1,23,4-Di-O-isopropylidene-D-galactopyranose: Another galactopyranose derivative with protective groups.
Uniqueness
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) is unique due to its specific structural features and the presence of the galactopyranose moiety. This combination of rings and sugar derivatives provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C25H34O6Si |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(3aR,6R,7S,7aR)-7-[tert-butyl(diphenyl)silyl]oxy-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C25H34O6Si/c1-23(2,3)32(18-12-8-6-9-13-18,19-14-10-7-11-15-19)31-22-21-20(29-24(4,5)30-21)16-28-25(22,27)17-26/h6-15,20-22,26-27H,16-17H2,1-5H3/t20-,21-,22+,25-/m1/s1 |
InChI-Schlüssel |
LYEYVIPMFIHSLX-ILSIFQBBSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Kanonische SMILES |
CC1(OC2COC(C(C2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


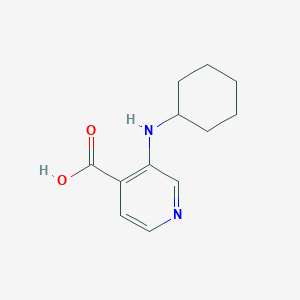
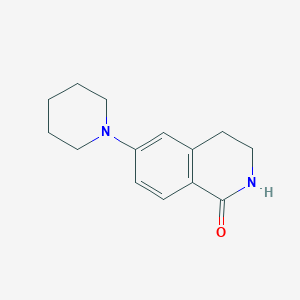
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
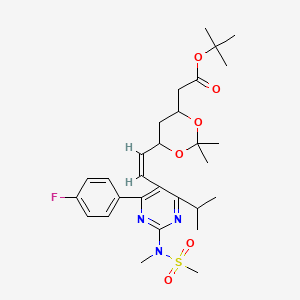
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
